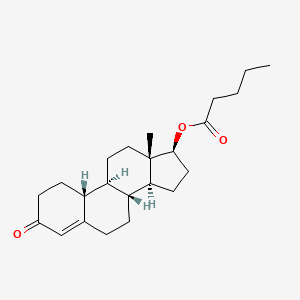

17beta-Hydroxyestr-4-en-3-one 17-valerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

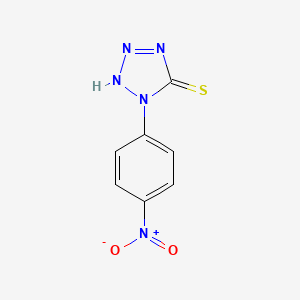

17β-Hydroxyestra-4-en-3-on 17-Valerat ist ein synthetisches Derivat des natürlich vorkommenden Steroidhormons Testosteron. Es zeichnet sich durch seine chemische Formel C23H34O3 und ein Molekulargewicht von 358.51426 g/mol aus . Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Medizin und wissenschaftliche Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 17β-Hydroxyestra-4-en-3-on 17-Valerat beinhaltet typischerweise die Veresterung von 17β-Hydroxyestra-4-en-3-on mit Valeriansäure. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt . Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 17β-Hydroxyestra-4-en-3-on 17-Valerat große Veresterungsprozesse beinhalten. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsmethoden wie Hochleistungsflüssigkeitschromatographie (HPLC) .

Chemische Reaktionsanalyse

Arten von Reaktionen

17β-Hydroxyestra-4-en-3-on 17-Valerat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe in ein Keton oder Aldehyd umwandeln.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Valerat-Estergruppe kann durch andere Estergruppen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Säurechloride oder Anhydride können für Estersubstitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise 17β-Hydroxyestra-4-en-3-on 17-Aldehyd ergeben, während die Reduktion 17β-Hydroxyestra-4-en-3-on 17-Alkohol produzieren könnte .

Wissenschaftliche Forschungsanwendungen

17β-Hydroxyestra-4-en-3-on 17-Valerat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und Hormonregulation untersucht.

Wirkmechanismus

Der Wirkmechanismus von 17β-Hydroxyestra-4-en-3-on 17-Valerat beinhaltet seine Wechselwirkung mit Androgenrezeptoren im Körper. Nach Bindung an diese Rezeptoren moduliert die Verbindung die Expression spezifischer Gene und führt zu verschiedenen physiologischen Wirkungen. Die molekularen Zielstrukturen umfassen Enzyme, die am Steroidstoffwechsel beteiligt sind, und Wege, die mit der Hormonregulation zusammenhängen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-valerate typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

17beta-Hydroxyestr-4-en-3-one 17-valerate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The valerate ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for ester substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17beta-Hydroxyestr-4-en-3-one 17-aldehyde, while reduction could produce 17beta-Hydroxyestr-4-en-3-one 17-alcohol .

Wissenschaftliche Forschungsanwendungen

17beta-Hydroxyestr-4-en-3-one 17-valerate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Wirkmechanismus

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-valerate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 17β-Hydroxyestra-4-en-3-on Benzoat

- 17β-Hydroxyestra-5(10)-en-3-on

- 17β-Hydroxyestra-4-en-3-on Cyclopentanpropionat

Einzigartigkeit

17β-Hydroxyestra-4-en-3-on 17-Valerat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine pharmakokinetischen Eigenschaften und seine biologische Aktivität beeinflusst. Im Vergleich zu anderen ähnlichen Verbindungen kann es unterschiedliche Absorptionsraten, Halbwertszeiten und Potenzen aufweisen, wodurch es für bestimmte Anwendungen in Medizin und Forschung geeignet ist .

Eigenschaften

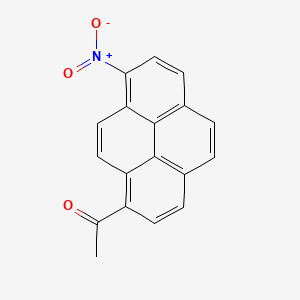

CAS-Nummer |

35800-55-6 |

|---|---|

Molekularformel |

C23H34O3 |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C23H34O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h14,17-21H,3-13H2,1-2H3/t17-,18+,19+,20-,21-,23-/m0/s1 |

InChI-Schlüssel |

BCQGHMNTFIFCQJ-ZBVDZRMISA-N |

Isomerische SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

Kanonische SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)